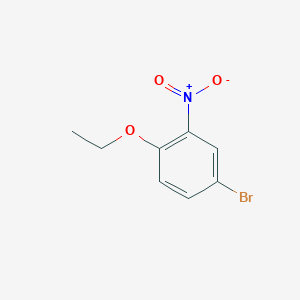

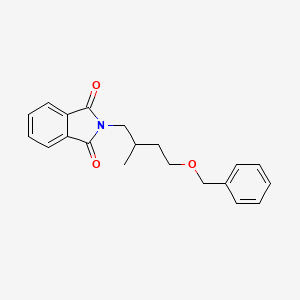

2-(4-Benzyloxy-2-methylbutyl)phthalimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the synthesis of 2-(4-Benzyloxy-2-methylbutyl)phthalimide is not explicitly described, the papers discuss related syntheses. For example, the photochemical reaction of N-(1-adamantyl)phthalimide leads to a novel hexacyclic benzazepine derivative, indicating that phthalimides can undergo photochemical reactions to form complex structures . This suggests that similar photochemical methods might be applicable to synthesize derivatives of 2-(4-Benzyloxy-2-methylbutyl)phthalimide.

Molecular Structure Analysis

The structure of the compound from the first paper was characterized by spectroscopic methods and X-ray analysis . This implies that similar analytical techniques could be employed to determine the molecular structure of 2-(4-Benzyloxy-2-methylbutyl)phthalimide, ensuring a detailed understanding of its molecular geometry and electronic configuration.

Chemical Reactions Analysis

The first paper describes a domino process involving two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions . This indicates that phthalimides can participate in complex reaction mechanisms, which could be relevant when considering the reactivity of 2-(4-Benzyloxy-2-methylbutyl)phthalimide in various chemical environments.

Physical and Chemical Properties Analysis

The second paper does not directly discuss the physical and chemical properties of 2-(4-Benzyloxy-2-methylbutyl)phthalimide but does mention the use of phthalimide derivatives as organocatalysts . This suggests that phthalimide compounds can have catalytic properties, which could be an important aspect of the physical and chemical properties of 2-(4-Benzyloxy-2-methylbutyl)phthalimide.

Scientific Research Applications

Environmental and Health Impacts of Phthalates

Phthalates are a group of chemicals commonly used as plasticizers to increase the flexibility, durability, and longevity of plastics. These compounds are pervasive in the environment due to their widespread use in consumer products, leading to ubiquitous exposure in humans and wildlife. Research has shown that phthalates can leach out from products, contaminating the environment and posing potential health risks due to their endocrine-disrupting effects. Studies have focused on their reproductive and developmental toxicity, highlighting concerns regarding fertility, hormonal imbalances, and developmental issues in both humans and animals (Sedha et al., 2021).

Analytical Techniques and Monitoring

Efforts to monitor and understand the environmental presence and human exposure to phthalates have led to the development of sophisticated analytical methods. These methods aim to quantify phthalate concentrations in various matrices, including food, soil, and water, to assess exposure levels and potential health impacts. Research in this area helps in understanding the sources of phthalate contamination and the effectiveness of regulatory measures to limit human and environmental exposure (Haji Harunarashid et al., 2017).

Biological Activity and Potential Applications

While the focus has often been on the toxicological aspects of phthalates, studies have also explored their biological activities, which could inform potential therapeutic or beneficial uses. For instance, certain phthalate derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties. This line of research suggests a dual perspective on phthalates: as environmental contaminants requiring regulation and as compounds with potential applications in medicine and biotechnology (Bansal et al., 2021).

properties

IUPAC Name |

2-(2-methyl-4-phenylmethoxybutyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-15(11-12-24-14-16-7-3-2-4-8-16)13-21-19(22)17-9-5-6-10-18(17)20(21)23/h2-10,15H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANPWWMRBFPDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901177168 |

Source

|

| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyloxy-2-methylbutyl)phthalimide | |

CAS RN |

885266-50-2 |

Source

|

| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)